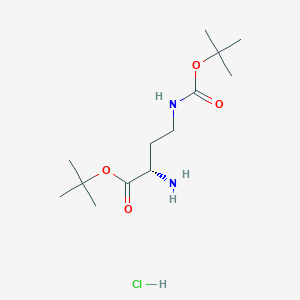
Ethyl N-((3alpha,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycocholic acid ethyl ester is a derivative of glycocholic acid, a bile acid conjugate. It is a compound with the molecular formula C28H47NO6 and a molecular weight of 493.68 g/mol . Glycocholic acid ethyl ester is primarily used in pharmaceutical research and as a reference standard in analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycocholic acid ethyl ester typically involves the esterification of glycocholic acid. One common method is the reaction of glycocholic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of glycocholic acid ethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Glycocholic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycocholic acid and ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycocholic acid ethyl ester has several applications in scientific research:
Analytical Chemistry: Used as a reference standard for the quantification and identification of bile acids in biological samples.
Pharmaceutical Research: Investigated for its potential role in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Biological Studies: Studied for its role in the metabolism and absorption of lipids in the gastrointestinal tract.
Industrial Applications: Used in the formulation of certain pharmaceutical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Glycocholic acid ethyl ester exerts its effects primarily through its interaction with bile acid receptors and transporters in the gastrointestinal tract. It acts as a detergent to solubilize fats for absorption. The compound binds to bile acid receptors, activating transcriptional networks that regulate the expression of genes involved in lipid metabolism and transport . This enhances the absorption of lipids and lipid-soluble vitamins in the intestine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycocholic Acid: The parent compound, which is a bile acid conjugate involved in lipid digestion and absorption.
Taurocholic Acid Ethyl Ester: Another bile acid ester with similar properties but different conjugation.
Cholic Acid Ethyl Ester: A non-conjugated bile acid ester with similar solubilizing properties.
Uniqueness
Glycocholic acid ethyl ester is unique due to its specific conjugation with glycine and its ability to form stable micelles, enhancing the solubility and absorption of hydrophobic compounds. This makes it particularly useful in drug delivery systems and pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
94006-05-0 |
|---|---|
Molekularformel |
C28H47NO6 |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
ethyl 2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
IUMZSPQFQUFAHS-CWDNZPLVSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)

![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)





